![molecular formula C16H13NO2S B2405918 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid CAS No. 897775-95-0](/img/structure/B2405918.png)

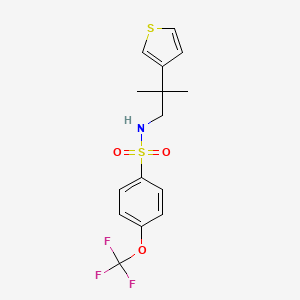

6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

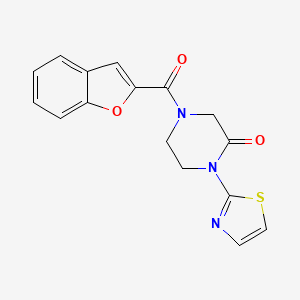

Benzothiazepines are a class of heterocyclic scaffolds with celebrated biological activities . They are found in several cardiovascular drugs like diltiazem, clentiazem, and siratiazem .

Synthesis Analysis

The synthesis of benzothiazepines involves various synthetic tactics . An improvement in yields was observed in the presence of electron-donating groups on the aromatic acid ring whereas electron-withdrawing groups proved detrimental to the yields .Molecular Structure Analysis

Benzothiazepines are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .Chemical Reactions Analysis

Benzodiazepines are synthesized from simple and easily accessible starting materials . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A significant application of 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid derivatives is in the synthesis of novel compounds with potential biological activities. For instance, Kendre, Landge, and Bhusare (2015) explored the synthesis of benzothiazepine derivatives and evaluated them for antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). Furthermore, Atwal et al. (1987) synthesized benzothiazepine-3-carboxylic acid esters, finding them to act as calcium channel blockers, which has implications for cardiovascular drug development (Atwal et al., 1987).

Structural Diversity and Chemical Synthesis

The compound's versatility in chemical synthesis is another key application. Roman (2013) demonstrated the use of related compounds in generating a structurally diverse library through various alkylation and ring closure reactions (Roman, 2013). Similarly, Palagiano et al. (1996) synthesized imidazo[2,1-b]benzothiazole carboxylic acids, showcasing the chemical flexibility and potential for creating a range of derivatives with medicinal value (Palagiano et al., 1996).

Antimicrobial Studies

In the field of antimicrobial research, Pant and Yadav (2017) synthesized benzothiazepine-2-carboxylic acids and evaluated their efficacy against various bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Pant & Yadav, 2017).

Propiedades

IUPAC Name |

6,8-dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-9-3-5-14-12(7-9)10(2)17-13-8-11(16(18)19)4-6-15(13)20-14/h3-8H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOPJTPNEVTGBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C=C(C=C3)C(=O)O)N=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2405836.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate](/img/structure/B2405837.png)

![(4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405842.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)